molecular formula C16H20N4S B14008464 N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide CAS No. 88327-22-4

N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide

Cat. No.: B14008464
CAS No.: 88327-22-4
M. Wt: 300.4 g/mol
InChI Key: MTLLEBUSDCDMEA-UHFFFAOYSA-N
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Description

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring via an ethyl linker, with a carbothiohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with pyrrolidine and carbothiohydrazide under specific conditions. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothiohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins, leading to inhibition or modulation of their activity. The carbothiohydrazide group can form covalent bonds with nucleophilic sites on biomolecules, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyrrolidine-based molecules, such as:

  • N-quinolin-2-yl carbamates
  • Pyrrolo[1,2-a]quinolines
  • Pyrrolidine-2,5-diones

Uniqueness

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is unique due to its combination of a quinoline moiety with a pyrrolidine ring and a carbothiohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

88327-22-4

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

N'-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide

InChI

InChI=1S/C16H20N4S/c1-12(18-19-16(21)20-10-4-5-11-20)14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,12,18H,4-5,10-11H2,1H3,(H,19,21)

InChI Key

MTLLEBUSDCDMEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCC3

Origin of Product

United States

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